molecular formula C23H23NO4 B5548265 7-(3,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

7-(3,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B5548265
M. Wt: 377.4 g/mol
InChI Key: WOWLOOQOCPXMGG-UHFFFAOYSA-N
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Description

7-(3,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves a multi-step process. One common method is the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene. This reaction is often carried out in the presence of a Lewis acid catalyst under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

7-(3,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of NF-κB, a protein complex involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE stands out due to its unique structure, which allows for a wide range of chemical modifications and biological activities. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-27-20-9-8-15(12-21(20)28-2)16-10-18-23(19(25)11-16)17(13-22(26)24-18)14-6-4-3-5-7-14/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWLOOQOCPXMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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